4-Pentylphenyl 4-hexylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 4-hexylbenzoate is an organic compound belonging to the class of phenyl benzoate derivatives. It is characterized by its liquid crystalline properties, making it a significant compound in the field of materials science, particularly in the development of liquid crystal displays (LCDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-hexylbenzoate typically involves the esterification of 4-pentylphenol with 4-hexylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentylphenyl 4-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic positions of the alkyl chains can be oxidized to form carboxylic acids.
Reduction: The ester functional group can be reduced to the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-pentylbenzoic acid and 4-hexylbenzoic acid.
Reduction: Formation of 4-pentylphenol and 4-hexylphenol.
Substitution: Formation of brominated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 4-hexylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems owing to its liquid crystalline properties.
Industry: Utilized in the development of advanced materials for liquid crystal displays (LCDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 4-hexylbenzoate is primarily related to its liquid crystalline properties. The compound exhibits mesophase behavior, where it can align in specific orientations under the influence of an electric field. This alignment is crucial for its application in liquid crystal displays, where the orientation of the molecules affects the optical properties of the display.
Vergleich Mit ähnlichen Verbindungen
- 4-Pentylphenyl 4-pentylbenzoate
- 4-Pentylphenyl 4-methoxybenzoate
- 4-Pentylphenyl 4-propylbenzoate
- 4-Pentylphenyl 4-methylbenzoate
Comparison: 4-Pentylphenyl 4-hexylbenzoate is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties and phase transition temperatures. Compared to similar compounds, it may exhibit different mesophase ranges and dielectric properties, making it suitable for specific applications in liquid crystal technology.
Eigenschaften
CAS-Nummer |
54963-68-7 |
---|---|
Molekularformel |
C24H32O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H32O2/c1-3-5-7-9-11-20-12-16-22(17-13-20)24(25)26-23-18-14-21(15-19-23)10-8-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
AFXFEEOOIAQOBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.